2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, an amino group, a cyclohexyl group, and a butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the cyclization of hydrazine derivatives with cyclohexyl isocyanate under acidic conditions. The resulting triazole intermediate is then further functionalized to introduce the amino group and the sulfanyl moiety.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The triazole ring, in particular, is known to bind to various enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
4-amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness: 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5OS/c1-2-3-7-15-10-12-17(13-11-15)22-18(26)14-27-20-24-23-19(25(20)21)16-8-5-4-6-9-16/h10-13,16H,2-9,14,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEROROZEXRXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.